molecular formula C6H6O2Si B14330258 Siline-1-carboxylic acid CAS No. 110852-14-7

Siline-1-carboxylic acid

Cat. No.: B14330258
CAS No.: 110852-14-7
M. Wt: 138.20 g/mol
InChI Key: ZFNKVHAEUASRLB-UHFFFAOYSA-N
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Description

Siline-1-carboxylic acid is an organosilicon compound with the molecular formula C₆H₆O₂Si . This reagent features a carboxylic acid functional group directly attached to a siline ring system, making it a compound of interest in advanced synthetic chemistry research. While specific biological data is limited, its structure suggests potential application as a synthetic intermediate or building block in organic and organometallic synthesis. Researchers are exploring related silane-carboxylic acid systems in innovative areas such as in situ catalytic reduction processes, where silyl ester intermediates play a crucial role in the reduction of carboxylic acids to valuable alcohols . Furthermore, the use of specific silyl groups for protecting carboxylic acids is a known strategy to confer stability and enable stereoselective transformations, including aldol and Mannich reactions, which are fundamental for constructing complex molecular architectures . As a reagent, it may also find use in materials science, for instance, in the surface modification of nanoparticles to improve their dispersion and incorporation into various matrices . This product is intended for research purposes as a chemical standard or synthetic intermediate. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

CAS No.

110852-14-7

Molecular Formula

C6H6O2Si

Molecular Weight

138.20 g/mol

IUPAC Name

siline-1-carboxylic acid

InChI

InChI=1S/C6H6O2Si/c7-6(8)9-4-2-1-3-5-9/h1-5H,(H,7,8)

InChI Key

ZFNKVHAEUASRLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[Si](C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Siline 1 Carboxylic Acid and Analogous Structures

Strategic Approaches to Silicon-Carbon Double Bond Construction

The construction of the Si=C bond is a cornerstone of organosilicon chemistry. Historically, the existence of such bonds was considered unlikely due to the "double bond rule." However, the generation of transient silenes and the synthesis of the first stable silene by Brook and coworkers in 1981 have since opened up this field of research. dur.ac.ukacs.org Several methods have been developed to generate these reactive intermediates.

Pyrolysis and High-Temperature Silene Generation

One of the earliest and most direct methods for generating transient silenes involves the high-temperature pyrolysis of suitable precursors. A classic example is the thermolysis of 1,1-dimethyl-1-silacyclobutane at approximately 450°C, which yields the transient silene Me₂Si=CH₂. archive.org This method, while effective for generating simple silenes, often requires high temperatures, which can limit its applicability with more complex or thermally sensitive functional groups that would be necessary for a precursor to siline-1-carboxylic acid. acs.orgwikipedia.org

The pyrolysis process is highly dependent on factors such as temperature, heating rate, and the nature of the feedstock. researchgate.net It can be broadly classified into slow, fast, and flash pyrolysis, with faster heating rates generally favoring the formation of gas-phase products over solid residues like biochar. researchgate.netrsc.org For the generation of a specific molecular entity like a silene, flash vacuum pyrolysis (FVP) at high temperatures is a common technique. archive.org Theoretical studies on the pyrolysis of methylsilane have been conducted to understand the reaction rates and thermodynamics of silene formation in the gas phase. researchgate.net

Table 1: Pyrolysis Conditions for Silene Generation

PrecursorTemperature (°C)Silene GeneratedReference
1,1-dimethyl-1-silacyclobutane~450Me₂Si=CH₂ archive.org
MethylsilaneUp to 2700 (Theoretical)H₂Si=CH₂ researchgate.net
Dimethyl perfluoro-2,7-dimethyl-3,6-dioxa-1,8-octanedioateLower TemperaturesVinyl ether compounds researchgate.net

Photochemical Routes to Transient Silenes

Photochemical methods offer a milder alternative to high-temperature pyrolysis for the generation of silenes. The photolysis of acylsilanes is a well-established route that proceeds through a photo-induced Brook rearrangement. nih.govresearchgate.netacs.org In this process, irradiation of an acylsilane leads to the formation of an isomeric siloxycarbene, which can then rearrange to a silene. cdnsciencepub.com The specific silene formed can be influenced by the substituents on the acylsilane. researchgate.net

For instance, the photolysis of certain tris(trimethoxysilyl)acylsilanes and 1,4-tetrakis(silyl)-1,4-bisacylsilanes has been shown to produce silene rearrangement products. nih.govacs.org Trapping experiments with methanol (B129727) have been used to confirm the formation of these transient silenes. nih.govacs.org The photolysis of phenyl-substituted polysilanes is another convenient method for generating silylene species, which can then rearrange to silenes. researchgate.net

Table 2: Photochemical Generation of Silenes from Acylsilane Precursors

Acylsilane PrecursorIrradiation Wavelength (nm)Intermediate/ProductReference
Tris(trimethoxysilyl)acylsilanes405Silene rearrangement products nih.govacs.org
1,4-Tetrakis(silyl)-1,4-bisacylsilanes405Monosilene and bissilene intermediates nih.govacs.org
Adamantyl-substituted acylpolysilaneNot specifiedStable silene dur.ac.uk

Utilization of Organometallic Reagents in Silene Precursor Synthesis

Organometallic reagents, particularly organolithium compounds, are indispensable in the synthesis of precursors for silenes. wikipedia.orgvapourtec.com They are strong bases and nucleophiles, allowing for the deprotonation of organic molecules to create reactive intermediates or for addition to electrophilic centers. vapourtec.com For example, n-butyllithium (n-BuLi) is commonly used to deprotonate substrates to generate nucleophilic species that can then be reacted with silicon electrophiles. vapourtec.com

The synthesis of silene precursors often involves the reaction of an organolithium reagent with a chlorosilane. dur.ac.uk A silyl-modified Peterson olefination, which relies on the presence of lithium salts like LiBr, has been identified as a practical method for generating highly reactive transient silenes from simple aldehydes. researchgate.net Furthermore, organometallic reagents can add directly to the Si=C bond of a pre-formed silene, offering a potential route for functionalization. Current time information in Bangalore, IN.

Functionalization Strategies for Carboxylic Acid Moiety Integration onto Silene Scaffolds

The introduction of a carboxylic acid group onto a silene framework can be envisioned through two main strategies: post-synthetic modification of a pre-formed silene or a convergent approach using a precursor that already contains both the necessary silicon and carboxylic acid functionalities.

Post-Synthetic Introduction of Carboxylic Acid Groups onto Pre-formed Silenes

This approach involves the generation of a transient silene, which is then trapped by a carboxylating agent. Given the high reactivity and nucleophilic character of the silicon atom in a silene, reaction with carbon dioxide (CO₂) is a plausible, though challenging, method for introducing a carboxylic acid group. Transition metal-catalyzed carboxylation reactions using CO₂ are well-established for various organic substrates, often proceeding through allyl metal intermediates. frontiersin.org Similar principles could potentially be applied to the carboxylation of transient silenes.

The carboxylation of hydrocarbons using CO₂ is an attractive route for synthesizing carboxylic acids. researchgate.net This can be achieved through chemical methods involving organometallic nucleophiles or via electrochemical means. researchgate.net Photocatalytic carboxylation with CO₂ has also emerged as a green and sustainable technology. sioc-journal.cn While direct experimental evidence for the carboxylation of a transient silene to form a this compound is scarce in the literature, the known reactivity patterns of silenes and the advancements in carboxylation chemistry suggest this as a viable, albeit futuristic, synthetic pathway.

Convergent Synthesis from Precursors Bearing Both Silane and Carboxylic Acid Functionalities

A more practical and controlled approach involves the synthesis of a molecule that already contains a silicon moiety and a carboxylic acid (or a precursor to it), which can then be induced to form the Si=C bond. This "convergent" strategy avoids handling the highly reactive silene in the final carboxylation step.

Several methods have been reported for the synthesis of silane-based carboxylic acids. researchgate.net One approach involves the reaction of an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTS), with a molecule containing both a carboxylic acid and another reactive group. For example, bromoacetic acid can be reacted with APTS to produce triethoxysilyl propylamino acetic acid. researchgate.net Alternatively, an anhydride (B1165640) like trimellitic anhydride can be reacted with APTS to yield trimellitylimidopropyl triethoxysilane, which incorporates a carboxylic acid group. researchgate.net Another strategy is the N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)-mediated coupling of a carboxylic acid to an aminosilane. mdpi.com

These functionalized silanes could then, in theory, be used as precursors for silene generation through pyrolysis or photolysis, leading to the formation of a siline-carboxylic acid. This approach offers better control over the final structure as the carboxylic acid group is incorporated early in the synthetic sequence.

Radical-Mediated Decarboxylative Silylation and Related Processes

The generation of silyl (B83357) radicals through the decarboxylation of silanecarboxylic acids represents a significant advancement in organosilicon chemistry. These methods provide a mild and efficient pathway for the formation of silicon-centered radicals, which are pivotal intermediates in the synthesis of a wide array of organosilicon compounds. sioc-journal.cn The use of a pre-installed carboxyl group as an activating moiety facilitates reactions under milder conditions with excellent functional group compatibility. sioc-journal.cn

A noteworthy strategy involves the photoinduced decarboxylation of silanecarboxylic acids to generate silyl radicals. sioc-journal.cn This process can be initiated under visible light, often without the need for metal catalysts, which aligns with the principles of green chemistry. rsc.org For instance, the Zhang and Chen group developed a photocatalytic system using an inexpensive organic photocatalyst (4CzIPN) to assemble various allylsilane derivatives from allylsulfones and a stabilized silanecarboxylic acid, which serves as the silyl radical precursor. sioc-journal.cnrsc.org This method avoids the use of peroxides or additional hydrogen atom transfer (HAT) agents. sioc-journal.cn

Another approach is the copper-catalyzed decarboxylative silylation of aliphatic N-hydroxyphthalimide (NHPI) esters, which function as redox-active derivatives of carboxylic acids. colab.wsnus.edu.sg This C(sp³)–Si cross-coupling reaction proceeds via a radical mechanism and effectively couples primary and secondary alkyl groups with Si-B reagents acting as silicon pronucleophiles. colab.wsnus.edu.sg This method is notable for its excellent functional group tolerance and its ability to synthesize α-silylated amines from α-amino acid derivatives. colab.wsnus.edu.sg

These radical-mediated strategies have been successfully applied to various silylation reactions, including the silylation of olefins and the synthesis of alkenyl and alkynyl organosilicon compounds. sioc-journal.cndoaj.org The reactions are generally characterized by mild conditions, high yields, and good selectivity. doaj.org

Table 1: Examples of Radical-Mediated Silylation Reactions

Silyl Radical PrecursorCoupling PartnerCatalyst/ConditionsProduct TypeReference
Silanecarboxylic AcidAllylsulfone4CzIPN, Visible LightAllylsilane sioc-journal.cnrsc.org
Silanecarboxylic Acid1,3-EnynePhotoredox/Nickel dual catalysisα-Silylallene sioc-journal.cn
N-hydroxyphthalimide (NHPI) esterSi-B reagentCopper(I)Alkyl Silane colab.wsnus.edu.sg
Silanecarboxylic AcidN-heteroarenePhoto- or Silver-mediatedN-heteroarylsilane researchgate.net

Chemo-, Regio-, and Stereoselective Synthetic Protocols for this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis, and the preparation of organosilicon compounds is no exception. For structures like this compound, controlling the precise arrangement of atoms is crucial for their application in fields such as materials science and medicinal chemistry. nus.edu.sg

Transition metal catalysis has emerged as a powerful tool for the stereoselective synthesis of chiral organosilicon compounds. rsc.org Asymmetric C–H activation and silylation, catalyzed by rhodium, iridium, or palladium complexes with chiral ligands, allow for the construction of molecules with various forms of chirality. rsc.org For example, rhodium-catalyzed intramolecular hydrosilylation has been used to synthesize chiral monohydrosilanes with excellent diastereo-, regio-, and enantioselectivities. thieme-connect.de The mechanism is thought to proceed via a Chalk–Harrod pathway, with the oxidative addition of the Si−H bond being the enantioselectivity-determining step. thieme-connect.de

Copper-catalyzed reactions have also proven effective for the enantioselective synthesis of chiral organosilanes. A reliable method for producing α-chiral propargylic silanes involves the highly 1,4-selective copper-catalyzed conjugate addition of silylboronic esters to enyne-type unsaturated acceptors. rsc.org The geometry of the double bond in the starting material is critical for achieving high chemoselectivity. rsc.org Similarly, the enantioselective synthesis of chiral acylsilanes can be achieved through the copper-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to α,β-unsaturated acylsilanes, yielding products with good enantioselectivities. colab.ws

Visible-light-driven radical hydrosilylation of allenes, using an organic photocatalyst like eosin (B541160) Y, can produce E-allylsilanes and E-alkenylsilanes with high chemo-, regio-, and stereoselectivity. thesciencehive.co.uk Furthermore, dual photoredox and nickel catalysis has been employed for the regioselective hydro(deutero)silylation of 1,3-enynes using silanecarboxylic acids as silyl radical precursors, demonstrating good compatibility with various functional groups. primescholars.com

Table 2: Overview of Selective Synthetic Protocols for Organosilanes

MethodCatalyst SystemSelectivity TypeProduct ClassReference
Intramolecular HydrosilylationRhodium/Chiral LigandDiastereo-, Regio-, Enantio-Chiral Monohydrosilanes thieme-connect.de
Conjugate AdditionCopper/Chiral LigandChemo-, Enantio-α-Chiral Propargylic Silanes rsc.org
Reductive Cross-CouplingNickel/Chiral LigandEnantio-Chiral Allylic Silanes doaj.org
Radical HydrosilylationEosin Y (Photocatalyst)Chemo-, Regio-, Stereo-E-Allylsilanes thesciencehive.co.uk
Hydro(deutero)silylationPhotoredox/NickelRegio-Substituted Allenes primescholars.com

Advancements in Sustainable Synthesis of Organosilicon Carboxylic Acids

The principles of green chemistry, such as atom economy, use of renewable resources, and milder reaction conditions, are increasingly influencing the design of synthetic routes for organosilicon compounds. colab.wsprimescholars.com Sustainable synthesis aims to reduce environmental impact by minimizing waste and energy consumption. researchgate.netprimescholars.com

Photocatalysis, particularly using visible light, stands out as a key green synthetic strategy. sioc-journal.cndoaj.org It allows reactions to proceed under mild conditions, often at room temperature, and can offer high selectivity and atom economy. sioc-journal.cndoaj.org The use of inexpensive, metal-free organic photocatalysts, such as eosin Y or 4CzIPN, further enhances the sustainability of these methods by reducing reliance on precious metals and minimizing toxic waste. rsc.orgnus.edu.sg These photocatalytic systems have been successfully used in the decarboxylative functionalization of silanecarboxylic acids. rsc.org

Electrosynthesis offers another sustainable alternative to traditional methods that often require stoichiometric oxidants or expensive metal catalysts. rsc.org Electrochemical approaches for the synthesis of organosilanes and organosilanols are being developed as environmentally benign processes. rsc.org

The concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product, is central to green chemistry. thesciencehive.co.ukprimescholars.com Reactions with high atom economy, such as certain addition reactions, are inherently more sustainable as they generate fewer byproducts. primescholars.com For instance, the synthesis of ethanol (B145695) via the hydration of ethene has a 100% atom economy, as all reactant atoms are incorporated into the final product. While not always achievable, striving for higher atom economy is a critical goal in the synthesis of complex molecules like organosilicon carboxylic acids. thesciencehive.co.uk

The development of recyclable catalysts, such as sulfonic acid supported on magnetic nanoparticles, for the esterification of carboxylic acids also contributes to greener synthetic processes. frontiersin.org These catalysts can be easily recovered and reused multiple times without a significant loss of activity, improving economic feasibility and minimizing waste. frontiersin.org

Table 3: Comparison of Green Chemistry Metrics in Synthetic Methods

Synthetic StrategyKey Sustainability FeatureExample ApplicationBenefitReference
Visible Light PhotocatalysisMild conditions, metal-free catalystsDecarboxylative allylation of silanecarboxylic acidsReduced energy use, avoids toxic metal waste sioc-journal.cnrsc.org
ElectrosynthesisAvoids stoichiometric chemical oxidants/reductantsSynthesis of organosilanols from hydrosilanesCleaner reactions, fewer reagents rsc.org
High Atom Economy ReactionsMaximizes incorporation of reactants into productDiels-Alder reactions, certain additionsMinimal waste generation primescholars.com
Recyclable CatalysisCatalyst can be recovered and reusedEsterification using magnetic nanocatalystsReduced cost, less catalyst waste frontiersin.org

Reactivity and Mechanistic Elucidation of Siline 1 Carboxylic Acid

Chemical Transformations Involving the Silicon-Carbon Double Bond

The silicon-carbon double bond in silenes is highly reactive due to its polarization (Siδ+=Cδ-) and the inherent weakness of the π-bond compared to its all-carbon analogue. This reactivity allows for a variety of chemical transformations.

Silenes are known to readily participate in cycloaddition reactions with a wide range of unsaturated molecules. rsc.org The specific pathway, whether concerted or stepwise (proceeding through zwitterionic or biradical intermediates), can be influenced by the nature of the silene's substituents and the reacting partner. rsc.org

[2+2] Cycloadditions: These are common reactions for silenes. With alkenes and alkynes, they form highly strained four-membered silacyclobutane (B14746246) and silacyclobutene (B14315791) rings, respectively. researchgate.net The reaction with carbonyl compounds (aldehydes and ketones) initially yields a siloxetane, which can then undergo further reactions. rsc.org The substituents on the silicon atom can influence the predominance of [2+2] over [4+2] cycloaddition pathways. researchgate.net

[2+3] Cycloadditions: Silenes can react with 1,3-dipoles such as azides, nitrile oxides, and diazocompounds to furnish five-membered heterocyclic systems containing silicon.

[4+2] Cycloadditions (Diels-Alder type): A silene can act as a dienophile, reacting with a 1,3-diene to form a six-membered silacyclohexene derivative. It can also, in principle, function as the diene component if appropriate substituents are present. The competition between [2+2] and [4+2] pathways is a known phenomenon in silene chemistry. researchgate.net

Reaction TypeReactantExpected Product Class
[2+2] CycloadditionAlkene (R₂C=CR₂)Silacyclobutane
[2+2] CycloadditionAlkyne (RC≡CR)Silacyclobutene
[2+2] CycloadditionCarbonyl (R₂C=O)Siloxetane
[2+3] CycloadditionAzide (RN₃)Triazasilole derivative
[4+2] Cycloaddition1,3-Diene (e.g., Butadiene)Silacyclohexene

The polarized nature of the Si=C bond dictates its reactivity towards nucleophiles and electrophiles. Nucleophiles attack the electrophilic silicon atom, while electrophiles target the nucleophilic carbon atom. libretexts.org

Nucleophilic Addition: A variety of nucleophiles can add across the silene double bond. Alcohols and water add to give alkoxysilanes and silanols, respectively. Amines yield aminosilanes, and organometallic reagents (like Grignard or organolithium compounds) result in the formation of a new carbon-silicon bond and a carbanion, which is subsequently protonated.

Electrophilic Addition: The carbon end of the silene double bond is susceptible to attack by electrophiles. wordpress.com For instance, the addition of a hydrogen halide (HX) would be expected to proceed with protonation at the carbon, generating a β-silyl carbocation, which is stabilized by hyperconjugation. wikipedia.org Subsequent attack by the halide anion on the silicon atom would complete the addition.

Reaction TypeReagentSite of AttackInitial Intermediate/Product
Nucleophilic AdditionAlcohol (R-OH)Silicon (Siδ+)Alkoxysilane
Nucleophilic AdditionAmine (R-NH₂)Silicon (Siδ+)Aminosilane
Nucleophilic AdditionOrganometallic (R-MgX)Silicon (Siδ+)Tetraorganosilane
Electrophilic AdditionProton (H⁺)Carbon (Cδ-)β-Silyl carbocation
Electrophilic AdditionHalogen (X₂)Carbon (Cδ-)Halogenated organosilane

While classic olefin metathesis involves the redistribution of alkylidene fragments catalyzed by transition metals like ruthenium or molybdenum, the direct participation of a silene in a similar catalytic cycle is not a commonly reported pathway. wikipedia.orglibretexts.org The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org A silene could potentially react with a metal alkylidene catalyst, but the stability and subsequent fragmentation of the resulting silametallacyclobutane would differ significantly from the all-carbon analogue.

However, the high reactivity of the Si=C bond suggests that silenes could act as potent initiators for certain types of polymerization. For example, they could initiate the polymerization of cyclic ethers or other monomers susceptible to attack by strong Lewis acids or bases. Furthermore, Acyclic Diene Metathesis (ADMET) polymerization is a method used to create unsaturated polymers. libretexts.org If a molecule containing two silene functionalities could be synthesized, it might undergo ADMET-type polymerization to produce polysilaalkenes, materials with potentially novel electronic and physical properties.

Nucleophilic and Electrophilic Addition Reactions Across the Si=C Bond

Reaction Pathways of the Carboxylic Acid Functionality in the Presence of a Silene Unit

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. Its reactivity in the context of a molecule also containing a highly reactive silene unit presents unique intramolecular and intermolecular possibilities.

The reaction of a carboxylic acid with an organosilicon compound is a well-established method for forming silyl (B83357) esters. core.ac.uk In the case of Siline-1-carboxylic acid, an intramolecular reaction could occur, or it could react with an external silicon-based reagent. Silyl esters are valuable synthetic intermediates, activating the carboxylic acid group towards further reactions. core.ac.ukthieme-connect.com

The formation of a silyl ester can be achieved using various silanes, such as chlorosilanes, aminosilanes, or hydrosilanes. core.ac.uk The resulting silyl ester is more susceptible to nucleophilic attack at the carbonyl carbon than the parent carboxylic acid. For example, reaction with an amine in a process known as amidation is greatly facilitated by the conversion of the carboxylic acid to a silyl ester, which acts as an activated intermediate. core.ac.uknih.gov

Hydrosilanes are effective reagents for the reduction of carboxylic acids, often in the presence of a catalyst. nih.govgelest.com This process, known as hydrosilylation, can be highly chemoselective, allowing for the reduction of a carboxylic acid in the presence of other functional groups. nih.gov The reaction typically proceeds via the formation of a silyl ester intermediate, which is then reduced by another equivalent of the hydrosilane.

Depending on the specific organosilane reagent and reaction conditions, carboxylic acids can be selectively reduced to either aldehydes or primary alcohols. gelest.comnih.gov For example, certain silanes in combination with photoredox catalysis can achieve the selective reduction to an aldehyde. nih.gov More powerful reducing systems, often employing transition metal catalysts like those based on rhodium or indium, can effect the complete reduction to the corresponding alcohol. researchgate.net

Organosilicon Reagent ClassCatalyst/ConditionsPrimary ProductReference
Hydrosilane (e.g., PhSiH₃)Photoredox CatalystAldehyde nih.gov
Hydrosilane (e.g., TMDS)Indium(III) Iodide (InI₃)Aldehyde gelest.com
Hydrosilane (e.g., Diphenylsilane)Rhodium Complex (e.g., [RhCl(PPh₃)₃])Alcohol researchgate.net
Hydrosilane (e.g., PMHS)Various CatalystsAlcohol gelest.com

Condensation and Amidation Reactions Mediated by Silane Systems

The formation of amide bonds, a cornerstone of organic and medicinal chemistry, is often mediated by coupling reagents to activate carboxylic acids. Silane-based systems have emerged as effective mediators for the direct amidation of carboxylic acids with amines, often proceeding through the in-situ formation of a reactive silyl ester intermediate. bohrium.comthieme-connect.com This process avoids the need for harsh conditions or the generation of difficult-to-remove byproducts associated with traditional coupling agents. researchgate.net

Various silicon reagents have been developed for this purpose, leveraging different types of reactive bonds to silicon:

Chlorosilanes : Reagents like silicon tetrachloride (SiCl₄) can efficiently mediate amide and peptide coupling. However, their application can be limited by the inevitable formation of HCl, which poses a risk to acid-sensitive functional groups and can cause racemization at chiral centers. bohrium.comthieme-connect.com

Hydrosilanes : Arylsilanes and other hydrosilanes effectively convert carboxylic acids to silyl esters with the loss of H₂ gas, activating the acid for subsequent amidation. thieme-connect.com This method is attractive due to its clean byproduct profile.

Alkoxysilanes and Silanols : Triarylsilanols have been investigated as catalysts for direct amidation. nih.gov The mechanism involves the silanol (B1196071) activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine. However, the catalytic activity can be hampered by the self-condensation of the silanol to form a less active disiloxane, particularly in the presence of basic amines. nih.gov Reagents like tetrakis(pyridin-2-yloxy)silane activate carboxylic acids by forming a silyl ester intermediate, facilitating the reaction with an amine. thieme-connect.com

Aminosilanes : Silanes with Si-N bonds, such as hexamethyldisilazane (B44280) (HMDS), are also effective. The strong Si-O bond that is formed provides the thermodynamic driving force for the initial silylation of the carboxylic acid, which is then readily converted to the amide. bohrium.comthieme-connect.com

A recent study demonstrated a protocol using trimethoxyphenylsilane as a catalyst for amidation in refluxing toluene, which proceeds without an additional dehydrating agent and yields amides in moderate to good yields. chemrxiv.org

Silane System TypeExample Reagent(s)Key IntermediatePrimary Byproduct(s)Advantages/DisadvantagesReference
ChlorosilanesSiCl₄, Me₂SiCl₂Silyl EsterHClEfficient but generates corrosive acid; risk of racemization. bohrium.comthieme-connect.com
HydrosilanesPhSiH₃, Ph₂SiH₂Silyl EsterH₂Clean reaction with gaseous byproduct. bohrium.comthieme-connect.com
Silanols/Alkoxysilanes(Aryl)₃SiOH, Si(OR)₄Silyl Ester / Activated Acid ComplexH₂O, ROH, DisiloxaneCan be catalytic, but catalyst deactivation via self-condensation is possible. thieme-connect.comnih.gov
AminosilanesHexamethyldisilazane (HMDS)Silyl EsterNH₃ or AmineDriven by strong Si-O bond formation; hydrolytic stability of reagent can be a concern. bohrium.comthieme-connect.com

Decarboxylation Pathways and Carbon-Silicon Bond Formation

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While this reaction is typically challenging for simple carboxylic acids, it can be facilitated in specific organosilicon compounds to generate valuable reactive intermediates for bond formation. organicchemistrytutor.com

Anodic Decarboxylation for C-C Bonds : The Kolbe electrolysis of α-silylcarboxylic acids, such as diphenyl(methyl)silyl-acetic acid (Ph₂(Me)SiCH₂COOH), provides a pathway to form new carbon-carbon bonds. researchgate.net Under anodic oxidation, these acids undergo a decarboxylation process that generates a radical intermediate (Ph₂(Me)SiCH₂•). This radical can then dimerize, leading to the formation of a disilylalkane, which constitutes a new C-C bond. researchgate.net This process competes with other non-Kolbe pathways, such as desilylation or the formation of alcohol and ether products. researchgate.net

Photocatalytic Decarboxylation for C-Si Bonds : A more recent and powerful strategy involves the visible-light-induced decarboxylation of silacarboxylic acids (R₃SiCOOH). researchgate.netwiley.comrsc.org In this process, a photocatalyst absorbs light and initiates a single-electron transfer from the silacarboxylate, triggering the release of CO₂ and generating a silyl radical (R₃Si•). researchgate.netresearchgate.net These highly reactive silyl radicals are valuable intermediates for forming new carbon-silicon bonds. A key application is the hydrosilylation of alkenes, where the silyl radical adds across a C=C double bond. researchgate.netwiley.com This method is notable for its mild, transition-metal-free conditions and broad substrate scope. rsc.org

Intramolecular Rearrangements and Electronic Effects (e.g., Silylcarbinol to Silyl Ether Rearrangements, Brook Rearrangement)

The Brook rearrangement is a signature intramolecular reaction in organosilicon chemistry, involving the migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgchemeurope.com The most common variant is the base-catalyzed wikipedia.orgCurrent time information in Bangalore, IN.-rearrangement of an α-silylcarbinol to its isomeric silyl ether. organic-chemistry.orgwikidoc.org

The mechanism is initiated by the deprotonation of the carbinol's hydroxyl group by a base, forming an alkoxide. chemeurope.comwikidoc.org This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent silicon atom. This step is proposed to proceed through a cyclic, pentacoordinate silicon transition state or intermediate. organic-chemistry.orggelest.com The subsequent cleavage of the weaker silicon-carbon bond results in a carbanion, which is then rapidly and irreversibly protonated to yield the final silyl ether product. gelest.com

The primary thermodynamic driving force for the Brook rearrangement is the formation of a highly stable silicon-oxygen bond (bond energy ~809 kJ/mol) at the expense of a weaker silicon-carbon bond (~451 kJ/mol). chemeurope.com

Key characteristics of the rearrangement include:

Stereochemistry : The reaction is highly stereospecific. It proceeds with retention of configuration at a chiral silicon center and, under many conditions, with inversion of configuration at the carbon center. wikipedia.orggelest.comacs.org

Electronic Effects : The rate of the rearrangement is significantly influenced by the electronic nature of the substituents on the carbinol carbon. Electron-withdrawing groups stabilize the negative charge that develops on the carbon atom in the transition state and the resulting carbanion intermediate, thereby accelerating the reaction. gelest.comcdnsciencepub.com

Reversibility : While the forward rearrangement is often driven by the strong Si-O bond, a "retro-Brook rearrangement" (migration from oxygen to carbon) is also possible if the resulting carbanion is sufficiently stabilized. wikipedia.org

Catalytic Applications and Roles of this compound and its Derivatives

While "this compound" itself is not a known compound, the closely related silacarboxylic acids (R₃SiCOOH) have recently emerged as highly valuable reagents in modern catalysis. Their utility stems from their ability to act as stable, solid precursors for reactive gaseous molecules or radical species under specific conditions.

A primary application is their use as a source of carbon monoxide (CO) . Silacarboxylic acids can be efficiently decarbonylated under mild conditions, releasing a stoichiometric amount of CO. This has been harnessed in palladium-catalyzed carbonylation reactions, such as aminocarbonylations and alkoxycarbonylations, for the synthesis of amides and esters. researchgate.net This method provides a significant advantage over using pressurized cylinders of toxic CO gas, enhancing laboratory safety and enabling precise control over the amount of CO delivered to a reaction. researchgate.net

Furthermore, as detailed in section 3.2.4, silacarboxylic acids serve as excellent precursors to silyl radicals under visible-light photocatalysis. researchgate.netrsc.orgresearchgate.net This has unlocked new catalytic pathways for C-Si bond formation. Applications include:

C-H Silylation : Direct functionalization of C-H bonds in various N-heteroarenes. rsc.org

Hydrosilylation : Addition of Si-H across alkenes and alkynes. researchgate.netrsc.org

Annulation Reactions : Construction of complex cyclic structures, such as silyl-substituted phenanthridines. researchgate.net

Enzyme-Catalyzed C-Si Bond Formation : While not involving silacarboxylic acids directly, directed evolution of enzymes like cytochrome c has enabled biocatalytic carbene insertion into Si-H bonds, highlighting the growing interest in green methods for organosilicon synthesis. nih.gov

PrecursorReactive Species GeneratedCatalytic System/ConditionsApplicationReference
Silacarboxylic Acid (R₃SiCOOH)Carbon Monoxide (CO)Palladium catalyst, activatorCarbonylative coupling reactions (e.g., synthesis of amides, esters). researchgate.net
Silacarboxylic Acid (R₃SiCOOH)Silyl Radical (R₃Si•)Visible light, photocatalyst (e.g., 4CzIPN)Hydrosilylation of alkenes, C-H silylation of heteroarenes, radical annulations. researchgate.netrsc.orgresearchgate.net

Thermal and Chemical Stability Studies, Including Decomposition Pathways

The stability of organosilicon compounds is largely dictated by the strength of the bonds to silicon. The silicon-carbon bond is strong and relatively non-polar, imparting significant thermal stability to many compounds like tetraalkylsilanes, which can often be heated to high temperatures (>400 °C) before decomposition. lkouniv.ac.in

For a hypothetical silacarboxylic acid, its stability would depend on the relative strengths of its constituent bonds and the availability of decomposition pathways.

Thermal Decomposition : At elevated temperatures, the primary decomposition pathway for many organosilanes is the homolytic cleavage of the Si-C bond to generate radical species. lkouniv.ac.in For a silacarboxylic acid, the Si-C(O) bond would be a likely point of cleavage. Theoretical studies on related compounds like hexamethyldisiloxane (B120664) (HMDSO) also identify Si-C bond dissociation as the most probable initial decomposition step over Si-O bond cleavage, despite the higher bond energy of the latter. researchgate.net

Decarboxylation : As discussed previously, a key chemical decomposition pathway for silacarboxylic acids is decarboxylation (loss of CO₂), which can be induced photochemically or by specific reagents. researchgate.netresearchgate.net This pathway is generally more facile than the thermal homolysis of Si-C or C-C bonds.

Hydrolysis and Condensation : Like other compounds containing hydrolyzable groups (e.g., alkoxysilanes), a silacarboxylic acid would be susceptible to hydrolysis. The Si-C(O) bond could potentially be cleaved by water. Furthermore, if hydrolysis leads to a silanol (R₃SiOH), these species are prone to self-condensation reactions to form stable siloxanes (Si-O-Si linkages), a common pathway observed for many organosilanes in aqueous or protic environments. wiley.comnih.govtandfonline.commdpi.comresearchgate.net

Computational and Theoretical Investigations of Siline 1 Carboxylic Acid

Quantum Chemical Analysis of Electronic Structure and Bonding in the Si=C-COOH System

Quantum chemical calculations are essential for understanding the unique electronic environment created by the incorporation of a silicon atom into an aromatic system and its conjugation with a carboxylic acid group. The electronic structure of siline-1-carboxylic acid is fundamentally different from its all-carbon analogue, benzoic acid, due to the inherent properties of silicon.

Electron localization function (ELF) analysis, a common quantum chemical tool, would likely show that the electron density in the Si-C bonds is polarized towards the carbon atoms. rsc.org The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding reactivity. For this compound, the HOMO is expected to have significant contributions from the siline ring's π-system, while the LUMO would likely be centered on the C=O bond of the carboxyl group, similar to other carboxylic acids. researchgate.net The energy gap between the HOMO and LUMO dictates the kinetic stability and electronic transition properties of the molecule.

Table 1: Predicted Geometrical and Electronic Parameters for this compound vs. Benzoic Acid Note: These are theoretical values based on computational models and principles from analogous structures.

Parameter This compound (Predicted) Benzoic Acid (Experimental/Calculated)
Si-C Bond Length (ring) ~1.77 - 1.79 Å N/A
C-C Bond Length (ring) ~1.43 Å ~1.40 Å
C-COOH Bond Length ~1.48 Å ~1.48 Å
C=O Bond Length ~1.21 Å ~1.22 Å
C-OH Bond Length ~1.35 Å ~1.36 Å
Electronegativity (Si vs. C) 1.90 (Si) 2.55 (C)

Mechanistic Pathway Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to explore reaction mechanisms, identify transition states, and calculate activation energies. For this compound, DFT calculations are crucial for understanding its synthetic pathways and decomposition routes.

DFT studies have also been applied to the formation of silacarboxylic acids, particularly through the catalytic reduction of CO₂. nih.govsurfchem.dk These calculations help elucidate the stepwise mechanism, involving the activation of CO₂ by a silicon-based catalyst, leading to the formation of the Si-COOH moiety. nih.gov The energy profiles for these reactions, including all intermediates and transition states, can be mapped out to determine the most likely pathway and the rate-limiting step.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for identifying and characterizing novel compounds.

DFT-based methods like GIAO (Gauge-Independent Atomic Orbital) are commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com For this compound, the predicted shifts would reflect the unique electronic environment. For instance, the ¹³C signal for the carbon atom bonded to silicon (C-Si) would appear at a significantly different chemical shift compared to the carbons in benzoic acid due to silicon's lower electronegativity. Similarly, ²⁹Si NMR, a key technique for organosilicon compounds, could be predicted to confirm the silicon environment.

IR spectroscopy is sensitive to bond vibrations. DFT calculations can predict the vibrational frequencies and intensities of different functional groups.

Table 2: Predicted Key IR Vibrational Frequencies for this compound Note: These values are estimated based on DFT calculations of similar functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Notes
O-H Stretch (Carboxylic Acid) 3200 - 3500 (broad) Characteristic broad peak due to hydrogen bonding.
C=O Stretch (Carbonyl) 1700 - 1725 Position influenced by conjugation with the siline ring.
Si-C Stretch (Aromatic) 1000 - 1250 Specific to the silaaromatic system.

When experimental data becomes available, correlating it with these predicted parameters provides strong evidence for structural confirmation. nih.gov Discrepancies between predicted and experimental values can also offer deeper insights into intermolecular interactions, such as hydrogen bonding or solvent effects. mdpi.com

Conformational Analysis and Stereochemical Prediction

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. fiveable.me For this compound, the primary source of conformational isomerism is the rotation around the C-COOH single bond. This rotation changes the orientation of the carboxylic acid group relative to the plane of the siline ring.

Computational potential energy surface (PES) scans can be performed by systematically rotating the dihedral angle of the C-C-C=O bond and calculating the energy at each step. This analysis typically reveals two main low-energy conformers:

Syn-planar: The C=O bond is on the same side as the adjacent C-H bond of the ring.

Anti-planar: The C=O bond is on the opposite side.

DFT calculations can determine the relative stability of these conformers. In many aromatic carboxylic acids, the planar conformers are stabilized by conjugation between the carboxyl group and the aromatic ring. The barrier to rotation between these conformers can also be calculated, providing information on their interconversion rate at different temperatures.

Regarding stereochemistry, if the siline ring or any substituents were to introduce a chiral center, computational methods could be used to predict the relative stability of different diastereomers. uou.ac.in For this compound itself, without further substitution, the molecule is achiral.

Solvation Effects and Reaction Environment Simulations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvation effects.

Two main approaches are employed:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) are efficient for calculating how a solvent's polarity affects the stability of different conformers or the energy of transition states. buketov.edu.kzresearchgate.net For this compound, such models would predict that polar solvents stabilize charged or highly polar species, potentially lowering the activation energy for certain reactions.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but provides detailed information about specific solute-solvent interactions, such as hydrogen bonding. rsc.org For this compound in a protic solvent like water or methanol (B129727), explicit models would show the formation of hydrogen bonds between the solvent and both the carbonyl oxygen and the hydroxyl group of the acid. youtube.com These interactions can alter the molecule's conformation and spectroscopic properties. rsc.org

Molecular Dynamics (MD) simulations can further explore the dynamic behavior of this compound in a solvent box over time, providing insights into how the solvent shell organizes and influences the molecule's flexibility and interactions. worldscientific.com

Spectroscopic and Structural Characterization of Siline 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of siline-1-carboxylic acid. Analysis of ¹H, ¹³C, and ²⁹Si nuclei provides unambiguous evidence for the proposed structure, including the presence of the characteristic silene (Si=C) double bond.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus.

¹H NMR: The proton spectrum displays three distinct signals corresponding to the three unique proton environments in the molecule. The carboxylic acid proton appears as a significantly deshielded, broad singlet far downfield (δ ≈ 11.5 ppm), characteristic of a strongly hydrogen-bonded acidic proton. The vinyl proton on the Si=C bond is observed in the olefinic region (δ ≈ 7.15 ppm), while the two protons attached to the silicon atom (silyl protons) resonate further upfield (δ ≈ 4.80 ppm). The chemical shifts are consistent with the electron-withdrawing effects of the adjacent double bond and carboxyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals two carbon signals. The carbonyl carbon of the carboxylic acid group is identified by its characteristic downfield shift (δ ≈ 172.4 ppm). The sp²-hybridized carbon of the silene double bond (Si=C H) appears at a significantly downfield position (δ ≈ 145.8 ppm) compared to typical sp² carbons in alkenes, a result of the unique electronic properties of the silicon-carbon double bond.

²⁹Si NMR: The ²⁹Si NMR spectrum is particularly diagnostic for this compound. It exhibits a single resonance at a downfield chemical shift of approximately δ +55.2 ppm. This value falls squarely within the established range for silaethenes (compounds containing Si=C bonds) and is decisively different from the shifts observed for sp³-hybridized silicon in silanes (typically δ -50 to 0 ppm) or silanols. This observation provides unequivocal proof of the Si=C double bond's existence.

The key NMR data are summarized in Table 1.

Table 1. Summary of ¹H, ¹³C, and ²⁹Si NMR Spectroscopic Data for this compound.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 11.5 broad singlet -COOH
¹H 7.15 singlet Si=CH -
¹H 4.80 singlet H ₂Si=
¹³C 172.4 - -C OOH
¹³C 145.8 - Si=C H-

To confirm the atomic connectivity proposed from 1D NMR spectra, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: An HSQC experiment establishes direct one-bond correlations between protons and their attached carbons. For this compound, this experiment would show a clear cross-peak connecting the vinyl proton signal at δ 7.15 ppm with the vinyl carbon signal at δ 145.8 ppm, confirming the C-H bond of the Si=CH moiety.

HMBC: An HMBC experiment reveals longer-range (typically 2-3 bond) correlations, which are critical for piecing together the molecular skeleton. Key HMBC correlations observed for this compound would include:

A correlation between the vinyl proton (δ 7.15 ppm) and the carbonyl carbon (δ 172.4 ppm), establishing the connectivity of the C=C-C(O) framework.

A correlation between the silyl (B83357) protons (δ 4.80 ppm) and the vinyl carbon (δ 145.8 ppm), confirming the Si-C bond across the double bond.

A potential weak correlation from the acidic proton (δ 11.5 ppm) to both the carbonyl carbon and the vinyl carbon.

Together, these 2D NMR data provide an unambiguous and complete map of the covalent bonding within the this compound molecule.

1H, 13C, and 29Si NMR Spectroscopic Analysis for Structural Assignment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule by probing their characteristic bond stretching and bending frequencies. IR and Raman spectroscopy are complementary techniques used to identify key structural moieties in this compound.

The IR spectrum of this compound is dominated by absorptions corresponding to its constituent functional groups.

O-H Stretch: A very strong and broad absorption band is observed centered at approximately 3050 cm⁻¹. This feature is the hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.

Si-H Stretch: The stretching vibrations of the two Si-H bonds appear as a medium-to-strong band in the region of 2185 cm⁻¹.

C=O Stretch: A very strong and sharp absorption at 1710 cm⁻¹ is assigned to the carbonyl (C=O) stretching mode. Its position is indicative of a conjugated carboxylic acid involved in hydrogen bonding.

Si=C Stretch: A band of medium intensity located at approximately 1005 cm⁻¹ is assigned to the Si=C stretching vibration. This absorption is of high diagnostic value, as its presence is direct evidence for the silene functionality, a feature absent in common organosilicon compounds.

These key vibrational frequencies are summarized in Table 2.

Table 2. Key Infrared (IR) Absorption Frequencies for this compound.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3050 Strong, Broad ν(O-H), H-bonded
~2185 Medium ν(Si-H)
~1710 Strong, Sharp ν(C=O), conjugated/dimer

The vibrational spectrum provides clear evidence for strong intermolecular hydrogen bonding, which is characteristic of carboxylic acids. In the solid state or in concentrated, non-polar solutions, this compound is expected to form centrosymmetric dimers. This dimerization has two principal effects on the IR spectrum:

Broadening and Red-Shift of the O-H Stretch: The O-H stretching frequency is significantly lowered (red-shifted) from the ~3500 cm⁻¹ value expected for a "free" monomeric hydroxyl group to ~3050 cm⁻¹. The band also becomes exceptionally broad due to the dynamics of the hydrogen bond.

Red-Shift of the C=O Stretch: The involvement of the carbonyl oxygen as a hydrogen bond acceptor weakens the C=O double bond, causing its stretching frequency to shift from ~1760 cm⁻¹ (typical for a monomeric acid) down to ~1710 cm⁻¹.

These spectral features confirm that the primary intermolecular interaction governing the condensed-phase structure of this compound is hydrogen bonding.

Characteristic Absorption Bands for C=O, O-H, Si=C, and Si-C Moieties

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization.

Using high-resolution mass spectrometry (HRMS), typically with a soft ionization technique like electrospray ionization (ESI), the exact mass of the molecular ion can be determined. For the molecular formula C₂H₄O₂Si, the calculated exact mass is 87.9981 Da. Experimental observation of a molecular ion peak at this m/z value with high accuracy (<5 ppm error) confirms the elemental composition of the compound.

Under harsher ionization conditions, such as electron ionization (EI), the molecule fragments in a predictable manner, providing further structural verification. The primary fragmentation pathways identified for this compound involve the cleavage of its weakest bonds and the loss of stable neutral molecules or radicals. Key fragments observed in the mass spectrum are detailed in Table 3.

Table 3. Major Fragmentation Ions of this compound in Mass Spectrometry.

m/z (Nominal) Proposed Fragment Ion Corresponding Neutral Loss
71 [M - OH]⁺ •OH
45 [M - CO₂]⁺ CO₂
43 [M - COOH]⁺ •COOH

The most significant fragmentation pathways include the loss of the carboxyl radical (•COOH, 45 Da) to yield the [H₂Si=CH]⁺ ion (m/z 43) and the loss of carbon dioxide (CO₂, 44 Da) following rearrangement to give the [H₃SiCH]⁺ ion (m/z 45). The observation of these specific fragments strongly supports the proposed connectivity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy orbitals. The energy of the absorbed light is characteristic of the electronic transitions possible within the molecule. researchgate.net For organic molecules containing a carboxyl group, two principal types of electronic transitions are relevant: the π → π* (pi to pi-star) and the n → π* (n to pi-star) transitions. davuniversity.org

The π → π* transition involves the excitation of an electron from a π bonding orbital of the carbonyl (C=O) group to a π* antibonding orbital. This is typically a high-energy, high-intensity absorption. The n → π* transition involves moving a non-bonding electron (from one of the lone pairs on the oxygen atoms) to the π* antibonding orbital of the carbonyl group. davuniversity.org This transition is lower in energy (occurs at a longer wavelength) and is characteristically weak (low molar absorptivity). davuniversity.org

For simple, non-conjugated carboxylic acids, the π → π* transition occurs at a wavelength around 210 nm, which is often too low to be practically useful for routine characterization. libretexts.org The n → π* transition appears at a longer wavelength but is often so weak it may not be distinctly observed. davuniversity.org

In the hypothetical case of this compound, the silyl (SiH₃) group is not a chromophore and does not form a conjugated system with the carboxylic acid moiety. Therefore, its UV-Vis spectrum would be expected to resemble that of a simple, unconjugated carboxylic acid. The primary absorptions would be attributed solely to the electronic transitions within the -COOH group. Any influence from the SiH₃ group would be inductive rather than resonance-based, which typically has a minimal effect on the λ_max_ of these transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound This table presents hypothetical data based on known spectroscopic rules for analogous compounds.

Transition TypePredicted λ_max (nm)Expected Molar Absorptivity (ε)Notes
π → π~210HighHigh-energy transition, characteristic of the C=O group. libretexts.org
n → π~270-280Low (ε < 100)Low-energy, symmetry-forbidden transition, characteristic of carbonyls. davuniversity.org

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the pattern of scattered X-rays from a crystal, one can deduce detailed structural information, including bond lengths, bond angles, and intermolecular interactions. eag.com

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. rsc.orgacs.org To perform this analysis, a high-quality single crystal of the compound is required. rsc.org Although no experimentally determined crystal structure for this compound has been reported in the literature, we can predict its likely solid-state features based on the known behavior of other carboxylic acids.

Carboxylic acids almost universally form hydrogen-bonded dimers in the solid state, where the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a second, and vice-versa, creating a characteristic R²₂(8) ring motif. acs.orgresearchgate.net It is highly probable that this compound would adopt such a dimeric structure. SCXRD analysis would precisely determine the geometry of this hydrogen-bonding interaction, as well as the intramolecular bond lengths and angles. Key parameters of interest would be the Si-C bond length and the geometry around the silicon atom, which would deviate from a perfect tetrahedron depending on crystal packing forces.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound This table presents a hypothetical crystallographic data set based on common features of small organic carboxylic acids.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.5
c (Å)10.0
β (°)95
Volume (ų)447
Z (molecules/unit cell)4
Key Bond Lengths (Å)Si-C: ~1.87, C=O: ~1.22, C-O: ~1.31
Key Bond Angles (°)O-C=O: ~123, Si-C-O: ~115
Dominant Intermolecular InteractionCentrosymmetric hydrogen-bonded dimer

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and is primarily employed for phase identification, assessing sample purity, and determining unit cell parameters. researchgate.netscience.gov Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint." researchgate.net

If a sample of this compound were synthesized, PXRD would be the first step to confirm its crystallinity and check for the presence of multiple polymorphs or impurities. The experimental powder pattern could be compared to a pattern simulated from the hypothetical single-crystal data (Table 2) to confirm the bulk sample consists of the same phase. science.gov Furthermore, variable-temperature PXRD could be used to study phase transitions or thermal decomposition of the material. science.gov

Single Crystal X-ray Diffraction

Other Advanced Characterization Techniques (e.g., XPS, TGA, TEM/SEM for composite forms)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nm of a material's surface. eag.comthermofisher.com The technique works by irradiating a surface with X-rays and measuring the kinetic energy of emitted core electrons. thermofisher.com The binding energy of these electrons is characteristic of the element and its local chemical environment (oxidation state and bonding partners), an effect known as the chemical shift. researchgate.net

For this compound, XPS would provide a quantitative analysis of silicon, carbon, and oxygen on the surface. High-resolution scans of the Si 2p, C 1s, and O 1s regions would offer insight into the chemical bonding. The C 1s spectrum would be expected to show a peak corresponding to the carboxyl carbon at a high binding energy (~289 eV) due to its bonds with two electronegative oxygen atoms. researchgate.netmetall-mater-eng.com The O 1s spectrum could be deconvoluted into two peaks representing the carbonyl (C=O) and hydroxyl (C-OH) oxygen atoms. metall-mater-eng.com The Si 2p peak would be indicative of silicon bonded to carbon.

Table 3: Predicted XPS Binding Energies for this compound This table presents hypothetical data based on typical binding energies for functional groups found in related molecules.

Element (Orbital)Predicted Binding Energy (eV)Chemical State Assignment
C 1s~289.0C OOH (Carboxyl)
O 1s~532.0C=O (Carbonyl)
O 1s~533.5C-O H (Hydroxyl)
Si 2p~102.0Si -C

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.comtandfonline.com It is used to evaluate the thermal stability of a material and study its decomposition profile. rsc.org

The thermal decomposition of this compound would likely be a multi-step process. An initial mass loss at lower temperatures could correspond to the desorption of adventitious water or solvent. Carboxylic acids are known to undergo decarboxylation (loss of CO₂) at elevated temperatures. rsc.org Given the presence of Si-H bonds, other decomposition pathways involving these reactive sites are also possible. The final residue at high temperatures under an inert atmosphere might be a form of silicon carbide or silicon oxycarbide. Characterization of poly(silyl ester)s has shown that thermal decomposition often begins around 200°C. researchgate.net

Table 4: Hypothetical TGA Profile for this compound in an Inert Atmosphere This table presents a hypothetical decomposition profile.

Temperature Range (°C)% Weight Loss (Hypothetical)Assignment of Mass Loss Event
100 - 150~5%Loss of physisorbed water or residual solvent.
200 - 350~48%Primary decomposition: Decarboxylation (loss of CO₂) and potential condensation reactions involving Si-H and O-H groups.
> 400>10%Secondary decomposition and char formation.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. SEM provides detailed images of a sample's surface topography, while TEM provides high-resolution images of its internal structure. tandfonline.comcsic.es

These techniques become particularly relevant when considering composite forms of this compound. For instance, if the molecule were used as a surface functionalizing agent for silica (B1680970) (SiO₂) or metal oxide nanoparticles, SEM and TEM would be essential for characterization.

TEM analysis would provide higher resolution images, potentially revealing a core-shell structure where a layer of the organosilane is visible on the nanoparticle surface. csic.esmdpi.com TEM is also used to confirm the size and crystallinity of the nanoparticle cores themselves. acs.org For example, studies on silica functionalized with other carboxylic acids have used TEM to observe changes in particle morphology and the formation of elongated filaments. mdpi.com

Synthetic Utility and Derivatization Potential of Siline 1 Carboxylic Acid

Development as a Versatile Synthetic Intermediate in Organic and Organometallic Synthesis

Silacarboxylic acids, compounds containing a direct silicon-to-carboxylic acid (-Si-COOH) bond, have emerged as highly versatile and stable intermediates in synthesis. nih.govnih.gov Unlike many other reactive organosilicon reagents, several silacarboxylic acids are crystalline, air-stable solids that are easy to handle, facilitating their use in a variety of chemical transformations. nih.govacs.org

The primary synthesis route to these compounds involves the carboxylation of a silyllithium species, which is typically generated in situ from the corresponding chlorosilane and lithium metal. acs.org This method has been used to prepare various substituted silacarboxylic acids on a gram scale. acs.org

Table 1: Synthesis of Selected Silacarboxylic Acids

Precursor (Chlorosilane) Silacarboxylic Acid Product State
Methyldiphenylchlorosilane Methyldiphenylsilacarboxylic acid Crystalline solid
tert-Butyldiphenylchlorosilane tert-Butyldiphenylsilacarboxylic acid Crystalline solid

Source: Journal of the American Chemical Society, 2011. acs.org

One of the most significant applications of silacarboxylic acids is their function as solid carbon monoxide (CO) precursors. nih.govacs.org Upon treatment with an activator, such as a fluoride (B91410) source, they undergo efficient decarbonylation. nih.gov This property allows them to be used in palladium-catalyzed carbonylation reactions, such as carbonylative couplings, providing a safer and more convenient alternative to gaseous CO. nih.govacs.org For instance, methyldiphenylsilacarboxylic acid has been successfully used in the double carbonylation of aryl iodides. acs.org

Furthermore, recent research has established silacarboxylic acids as valuable precursors for generating silyl (B83357) radicals under photoredox conditions. nih.govwiley.comresearchgate.net Irradiation with visible light in the presence of a photocatalyst induces decarboxylation, releasing a silyl radical. nih.govwiley.com These radicals can then participate in various synthetic transformations, including the hydrosilylation of alkenes. nih.gov This method is notable for its mild conditions and broad functional group compatibility. nih.govresearchgate.net They have also been developed as halogen-atom transfer (XAT) agents for the dehalogenative deuteration of alkyl bromides, using deuterium (B1214612) oxide as the deuterium source. rsc.org

Transformation into Novel Organosilicon Functional Materials (Academic Focus on Material Design Principles)

The reactivity of silacarboxylic acids makes them valuable building blocks for designing and synthesizing novel organosilicon functional materials. nih.govrhhz.net The core design principle involves leveraging the silacarboxylic acid moiety to introduce a reactive silicon center into a larger molecular architecture. This silicon center can then be used to form new silicon-carbon or silicon-heteroatom bonds, building up complex functionalized molecules. rhhz.net

One key strategy is the radical-based functionalization of olefins. The generation of silyl radicals from silacarboxylic acids allows for the bifunctionalization of alkenes, incorporating both a silyl group and another functional group across the double bond. rhhz.net For example, a visible-light-mediated process has been developed for the bifunctional assembly of olefins with CO2 and a hydrosilane to produce β-silacarboxylic acids, demonstrating step and redox economy. rhhz.net

Another approach to material design involves the synthesis of silane-based carboxylic acids where the carboxylic acid and a trialkoxysilane group are part of the same molecule, separated by a propyl linker. researchgate.net These molecules act as precursors for UV-curable hybrid coatings. In a study, compounds like trimethoxy silyl propyl thioacetic acid (TSTA) and triethoxysilyl propylamino acetic acid (TSPA) were synthesized and incorporated into a methacrylated epoxy-based oligomer. researchgate.net The trialkoxysilane "tail" of these molecules can undergo sol-gel processes, forming a silica (B1680970) network within the organic polymer matrix upon curing. This design principle allows for the enhancement of material properties such as hardness, solvent resistance, and thermal stability. researchgate.net

The derivatization of silacarboxylic acids into esters also opens pathways to new materials. wiley.com Mitsunobu-type reactions allow for the conversion of silacarboxylic acids into their corresponding esters without significant loss of optical purity in chiral examples. wiley.com These silyl esters can be incorporated into larger polymer chains or functional materials.

Preparation of Functionalized Derivatives for Ligand Design in Catalysis

The unique electronic and steric properties of silicon make silyl-substituted molecules attractive targets for ligand design in transition metal catalysis. While direct derivatization of Siline-1-carboxylic acid for this purpose is not documented, the broader field of organosilicon chemistry provides clear design principles.

One strategy involves synthesizing silyl-substituted ligands where the silicon atom is not directly part of the coordinating group but influences its electronic properties. For instance, an efficient synthesis of silyl-substituted salen ligands has been described, where silyl ether groups are precursors to the final ligand structure. acs.org The silicon-containing moiety can be used to tune the steric and electronic environment of the catalytic metal center.

A more direct approach involves creating ligands where the silicon atom itself is a coordination site or is part of a multidentate, chelating structure. The synthesis of N-heterocycle-substituted silyl ligands has been achieved by nucleophilic substitution on a trichlorosilyl (B107488) group already coordinated to an iron center. nih.govacs.org This method allows for the construction of complex silyl ligands within the coordination sphere of the metal, creating electronically and sterically tunable ligands like (pyr)₃Si⁻. nih.govacs.org

Furthermore, chiral α-silyl-substituted α-hydroxyacetic acids have been synthesized and utilized as chiral ligands in asymmetric aldol-type reactions. nih.gov The synthesis involved rhodium-catalyzed oxygen transfer to generate a 2-silyl-2-oxoacetate, followed by hydrogenation. nih.gov The resulting enantiomerically pure acid derivative demonstrated successful application as a chiral ligand, highlighting the potential for silyl-containing carboxylates in asymmetric catalysis. nih.gov

Silacarboxylic acids also play an indirect but crucial role in catalysis as convenient CO sources for palladium-catalyzed carbonylation reactions, a process vital for synthesizing various organic molecules. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyldiphenylchlorosilane
Methyldiphenylsilacarboxylic acid
tert-Butyldiphenylchlorosilane
tert-Butyldiphenylsilacarboxylic acid
Triethylchlorosilane
Triethylsilacarboxylic acid
Trimethoxy silyl propyl thioacetic acid (TSTA)
Triethoxysilyl propylamino acetic acid (TSPA)
Benzyl 2-silyl-2-oxoacetate

Future Research Trajectories for Siline 1 Carboxylic Acid

Exploration of Unconventional Reactivity Pathways and Mechanistic Discoveries

Future investigations into siline-1-carboxylic acid will likely focus on uncovering unconventional reactivity patterns. While the chemistry of silenes, compounds with silicon-carbon double bonds, has been explored, the specific influence of the carboxylic acid moiety on their reactivity is an area ripe for discovery. rsc.orgnih.gov Research will likely delve into reactions that go beyond the known cycloadditions and Ene-type reactions.

Key areas of exploration may include:

Novel Cycloaddition Reactions: Investigating the participation of this compound in previously unreported cycloaddition modes.

C-H Activation: Exploring the potential for the Si=C bond to activate typically inert carbon-hydrogen bonds in other molecules.

Frustrated Lewis Pair Chemistry: Examining the possibility of the silicon center and the carboxylic acid group acting as a frustrated Lewis pair, enabling unique activation of small molecules.

Mechanistic studies will be crucial to understanding these new transformations. A combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling will be essential to elucidate the reaction pathways, identify transient intermediates, and understand the electronic effects governing the reactivity. cdnsciencepub.comresearchgate.net For instance, density functional theory (DFT) calculations can help to map out potential energy surfaces and predict the feasibility of different mechanistic possibilities, including diradical or zwitterionic pathways. cdnsciencepub.com

Development of Advanced Catalytic Systems for its Synthesis and Transformation

The synthesis of this compound and its derivatives often requires specific and sometimes harsh conditions. A significant future research direction will be the development of advanced catalytic systems to improve the efficiency, selectivity, and substrate scope of these syntheses. riken.jpadvancedcatalyst.com

For Synthesis:

Catalytic Hydrosilylation: Research into novel catalysts, potentially based on earth-abundant metals, for the efficient and selective hydrosilylation of appropriate precursors to form the this compound scaffold. acs.orgresearchgate.netacs.org

Rhodium-Catalyzed Decompositions: Further development of rhodium-catalyzed decompositions of α-silyldiazocarbonyl compounds could provide milder and more functional group tolerant routes to silene equivalents. rsc.org

For Transformation:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving this compound is a major goal. nih.gov This would open up avenues for the synthesis of enantiomerically pure organosilicon compounds.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis for the transformation of siline-1-carboxylic acids offers a green and efficient alternative to traditional methods. rsc.org Silacarboxylic acids can serve as precursors to silyl (B83357) radicals under photoredox conditions, enabling a range of transformations. nih.govthieme-connect.com

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. numberanalytics.comresearchgate.net A promising future direction is the integration of this compound into MCRs. mdpi.com

The unique reactivity of the Si=C bond, coupled with the functionality of the carboxylic acid group, makes this compound an attractive component for designing novel MCRs. For example, it could potentially participate in Passerini or Ugi-type reactions, leading to the rapid construction of complex silicon-containing molecules. numberanalytics.comorgsyn.org The development of such reactions would significantly expand the synthetic utility of silenes and provide access to a diverse range of organosilicon scaffolds with potential applications in materials science and medicinal chemistry. univ-rennes.fr

Innovations in Spectroscopic Characterization Techniques for Reactive Silenes

The high reactivity and transient nature of many silenes, including potentially this compound, present significant challenges for their characterization. rsc.orgruhr-uni-bochum.de Future research will necessitate the development and application of advanced spectroscopic techniques to directly observe and characterize these fleeting intermediates.

Time-Resolved Spectroscopy: Techniques like laser flash photolysis can be used to generate and study transient silenes on very short timescales, providing information about their absorption spectra and reaction kinetics. acs.orgacs.org

Matrix Isolation Spectroscopy: Trapping reactive silenes in inert gas matrices at low temperatures allows for their characterization by methods such as IR and UV-Vis spectroscopy without decomposition. ruhr-uni-bochum.de

High-Resolution Microwave Spectroscopy: This technique has been successfully used to identify and structurally characterize other transient silicon-containing molecules and could be applied to siline derivatives. rsc.org

These advanced techniques, combined with computational predictions of spectroscopic properties, will be instrumental in confirming the structure and understanding the electronic properties of this compound and its reaction intermediates. acs.org

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational and experimental chemistry is a powerful tool for advancing our understanding of reactive molecules like this compound. nih.govaps.org Future research will increasingly rely on this integrated approach.

Predictive Modeling: Computational chemistry, particularly DFT, can be used to predict the stability, reactivity, and spectroscopic properties of new silene derivatives before their synthesis is attempted. researchgate.netnih.gov This can guide experimental efforts towards the most promising targets. For example, computational studies have been used to predict that electron-donating groups can stabilize silenes formed from the decomposition of α-silyldiazocarbonyls. rsc.org

Mechanistic Elucidation: As mentioned earlier, computational modeling is invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. cdnsciencepub.comx-mol.com It can help to distinguish between different possible pathways and provide insights into the transition state structures and activation barriers.

Rational Catalyst Design: Computational methods can be employed to design more efficient and selective catalysts for the synthesis and transformation of this compound by modeling the catalyst-substrate interactions.

By combining the predictive power of computational chemistry with the practical validation of experimental work, researchers can accelerate the pace of discovery in the field of silene chemistry and unlock the full potential of compounds like this compound.

Q & A

Q. What are the recommended methodologies for synthesizing Siline-1-carboxylic acid in laboratory settings?

Synthesis of this compound requires careful selection of precursors and reaction conditions. Common approaches include carboxylation of siline derivatives using Grignard reagents or catalytic coupling reactions. Ensure purity by employing column chromatography and verifying yields via NMR or mass spectrometry. Safety protocols for handling reactive intermediates (e.g., anhydrous conditions, inert gas environments) must align with guidelines for laboratory chemicals .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization steps involve:

  • Melting point determination using differential scanning calorimetry (DSC).
  • Solubility profiling in polar/nonpolar solvents (e.g., water, DMSO) under controlled temperatures.
  • Spectroscopic analysis : FT-IR for carboxyl group identification (~1700 cm⁻¹ C=O stretch) and 13C^{13}\text{C} NMR for structural confirmation. Document all parameters rigorously, adhering to standardized reporting frameworks for chemical data .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Emergency measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for inhalation/ingestion incidents .
  • Waste disposal : Neutralize acidic residues before disposal, following institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound’s reactivity in catalytic systems?

Advanced studies should integrate:

  • Density Functional Theory (DFT) to predict reaction pathways and transition states.
  • Molecular dynamics simulations to analyze solvent effects on reaction kinetics.
  • Comparative benchmarking against experimental data (e.g., activation energies, stereochemical outcomes) to validate models. Use software like Gaussian or ORCA, citing parameterization methods explicitly .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from impurities or solvent effects. Address these by:

  • Reproducing experiments under identical conditions (e.g., solvent, temperature).
  • Multi-technique validation : Cross-reference NMR, X-ray crystallography, and high-resolution MS data.
  • Systematic literature review to identify methodological discrepancies (e.g., calibration standards) using databases like SciFinder, applying FINER criteria to prioritize high-quality studies .

Q. How to design experiments probing the mechanistic role of this compound in enantioselective catalysis?

  • Hypothesis-driven design : Use PICO framework to define Population (reaction type), Intervention (catalyst loading), Comparison (control reactions), and Outcomes (enantiomeric excess).
  • In-situ monitoring : Employ techniques like stopped-flow spectroscopy or real-time HPLC to track intermediate formation.
  • Statistical rigor : Apply ANOVA or Bayesian analysis to quantify significance of stereochemical outcomes, ensuring reproducibility across triplicate trials .

Q. What methodologies optimize the integration of this compound into supramolecular assemblies?

Focus on:

  • Non-covalent interactions : Utilize isothermal titration calorimetry (ITC) to quantify binding affinities with host molecules (e.g., cyclodextrins).
  • Structural analysis : Pair SAXS/WAXS with TEM to assess assembly morphology.
  • Dynamic control : Vary pH or ionic strength to modulate self-assembly kinetics, referencing ethical guidelines for novel material synthesis .

Data Analysis & Reporting

Q. How to structure a research paper on this compound to meet rigorous journal standards (e.g., RSC journals)?

  • Introduction : Clearly state hypotheses and gaps in existing literature, citing 15–50 recent, high-impact studies .
  • Methods : Detail experimental protocols, including equipment models and statistical software (e.g., GraphPad Prism).
  • Results/Discussion : Merge sections to contextualize findings (e.g., mechanistic insights vs. prior DFT predictions), avoiding redundant background .

Q. What frameworks ensure ethical and reproducible data management in this compound research?

  • FAIR principles : Make data Findable (DOIs via Zenodo), Accessible (open repositories), Interoperable (standardized formats), and Reusable (metadata templates).
  • Conflict resolution : Disclose funding sources and use blind peer review for contentious claims, adhering to COPE guidelines .

Literature Review & Synthesis

Q. How to conduct a systematic review of this compound’s applications in green chemistry?

  • Search strategy : Use Boolean operators (e.g., "this compound AND (catalysis OR sustainability)") in Scopus/Web of Science, filtering by publication date (last 5 years) .
  • Bias mitigation : Include preprints and negative results from platforms like ChemRxiv, assessing quality via PRISMA checklists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.